molecular formula C16H12BrNO B13088761 2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde CAS No. 562044-45-5

2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde

Cat. No.: B13088761
CAS No.: 562044-45-5
M. Wt: 314.18 g/mol
InChI Key: YSNSJIVZSKLSLI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde is an organic compound that belongs to the indolizine family This compound is characterized by the presence of a bromophenyl group and a carbaldehyde group attached to the indolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde typically involves the condensation of 4-bromobenzaldehyde with 8-methylindolizine. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium cyanide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(4-Bromophenyl)-8-methylindolizine-3-carboxylic acid.

    Reduction: 2-(4-Bromophenyl)-8-methylindolizine-3-methanol.

    Substitution: 2-(4-Cyanophenyl)-8-methylindolizine-3-carbaldehyde.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-8-methylindolizine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

CAS No.

562044-45-5

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

2-(4-bromophenyl)-8-methylindolizine-3-carbaldehyde

InChI

InChI=1S/C16H12BrNO/c1-11-3-2-8-18-15(11)9-14(16(18)10-19)12-4-6-13(17)7-5-12/h2-10H,1H3

InChI Key

YSNSJIVZSKLSLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=CC(=C2C=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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